molecular formula C10H12N2O2 B1485230 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098085-05-1

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1485230
CAS No.: 2098085-05-1
M. Wt: 192.21 g/mol
InChI Key: DLQMAPLATMOCBT-UHFFFAOYSA-N
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Description

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid: is an organic compound that features a pyrazole ring substituted with a but-2-yn-1-yl group and a propanoic acid moiety

Properties

IUPAC Name

3-(1-but-2-ynylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,4-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMAPLATMOCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with But-2-yn-1-yl Group: The pyrazole ring is then alkylated with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Propanoic Acid Moiety: The final step involves the carboxylation of the substituted pyrazole using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triple bond in the but-2-yn-1-yl group, converting it to a double or single bond.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated pyrazoles or pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many biologically active molecules, and the presence of the but-2-yn-1-yl group can enhance the compound’s binding affinity and specificity towards biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the but-2-yn-1-yl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-5-yl]propanoic acid
  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-3-yl]propanoic acid
  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]acetic acid

Uniqueness

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the specific positioning of the but-2-yn-1-yl group and the propanoic acid moiety on the pyrazole ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid (CAS Number: 2098022-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₁₀H₁₅N₃
  • Molecular Weight : 177.25 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antimicrobial Activity

Research has highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro studies have shown that certain pyrazole compounds exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria.

For instance, a study evaluating the antibacterial activity of monomeric alkaloids found that compounds similar to pyrazoles demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

The biological activity of pyrazole derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. For example, some studies suggest that these compounds may act as selective modulators of androgen receptors (AR), which are crucial in various physiological processes and disease states, including prostate cancer .

Case Studies

  • Antibacterial Efficacy : A comparative study on several pyrazole derivatives demonstrated that this compound exhibited notable inhibition zones against bacterial strains, with varying MIC values depending on the specific strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus5.64
    Escherichia coli8.33
    Bacillus subtilis4.69
  • Antifungal Activity : The compound also showed antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications in the substituents on the pyrazole ring can enhance or diminish their antimicrobial efficacy. For instance, the presence of specific functional groups has been correlated with increased activity against various pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

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